molecular formula C20H21N5O3 B2927756 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034583-09-8

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2927756
CAS No.: 2034583-09-8
M. Wt: 379.42
InChI Key: AICNWNAMWOVRNP-UHFFFAOYSA-N
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Description

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyridazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate quinazolinone compound.

    Attachment of the Pyridazine Moiety: The final step involves the coupling of the pyridazine ring to the piperidine-quinazolinone intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinazolinone or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methylquinazolin-4(3H)-one.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid.

    Pyridazine Derivatives: Compounds with pyridazine rings, such as 3,6-dichloropyridazine.

Uniqueness

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-oxo-3-(3-pyridazin-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(9-12-25-14-21-17-7-2-1-6-16(17)20(25)27)24-11-4-5-15(13-24)28-18-8-3-10-22-23-18/h1-3,6-8,10,14-15H,4-5,9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNWNAMWOVRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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